molecular formula C9H15N3O2S B15324867 3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B15324867
M. Wt: 229.30 g/mol
InChI Key: ZGCPMGSWGSMRIG-UHFFFAOYSA-N
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Description

3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that features a pyrazole ring fused with a tetrahydrothiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and sulfone groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester or diketone under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced by nitration followed by reduction or by direct amination of the pyrazole ring.

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring is formed by the cyclization of a suitable diene with sulfur or a sulfur-containing reagent.

    Fusion of the Rings: The pyrazole and tetrahydrothiophene rings are fused together through a series of condensation reactions.

    Oxidation to Form the Sulfone Group: The final step involves the oxidation of the sulfur atom in the tetrahydrothiophene ring to form the sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfone group or other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Condensation: The compound can undergo condensation reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

    Condensation: Aldehydes, ketones, carboxylic acids.

Major Products Formed

    Oxidation: Formation of sulfoxides or further oxidation to sulfonic acids.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of N-substituted derivatives.

    Condensation: Formation of fused heterocyclic compounds.

Scientific Research Applications

3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.

    Biological Research: It is used in the study of enzyme inhibition and as a probe for biological pathways.

Mechanism of Action

The mechanism of action of 3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the sulfone group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Amino-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide: Similar structure but lacks the ethyl group.

    3-(5-Amino-3-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide: Similar structure but has a methyl group instead of an ethyl group.

    3-(5-Amino-3-phenyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide: Similar structure but has a phenyl group instead of an ethyl group.

Uniqueness

The presence of the ethyl group in 3-(5-Amino-3-ethyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide imparts unique steric and electronic properties that can influence its reactivity and biological activity. This makes it distinct from other similar compounds and can lead to different applications and effects.

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5-ethylpyrazol-3-amine

InChI

InChI=1S/C9H15N3O2S/c1-2-7-5-9(10)12(11-7)8-3-4-15(13,14)6-8/h5,8H,2-4,6,10H2,1H3

InChI Key

ZGCPMGSWGSMRIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)N)C2CCS(=O)(=O)C2

Origin of Product

United States

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